2-(1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-(1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclizing 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenyl isocyanate.
Attachment of the Furan-2-yl Methyl Group: This step involves the reaction of the intermediate with furan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the thieno[3,2-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition or receptor binding.
Industrial Applications: It could be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the thieno[3,2-d]pyrimidine core may inhibit certain enzymes by binding to their active sites, while the bromophenyl and furan-2-ylmethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.
Bromophenyl Derivatives: Compounds with a bromophenyl group often exhibit similar reactivity in substitution reactions.
Furan Derivatives: Compounds containing a furan ring are known for their diverse chemical reactivity.
Uniqueness
What sets 2-(1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide apart is the combination of these three functional groups in a single molecule, which may result in unique biological and chemical properties.
Properties
Molecular Formula |
C21H17BrN4O5S |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H17BrN4O5S/c22-13-3-5-14(6-4-13)24-18(28)12-25-16-7-9-32-19(16)20(29)26(21(25)30)11-17(27)23-10-15-2-1-8-31-15/h1-9H,10-12H2,(H,23,27)(H,24,28) |
InChI Key |
BLAJWMDOVWPUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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